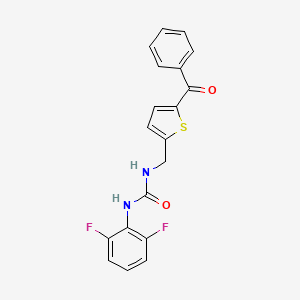

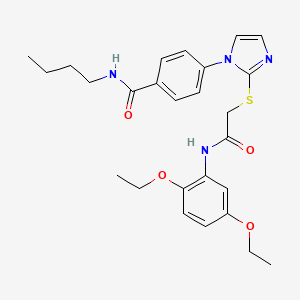

![molecular formula C14H15NO4 B2820486 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid CAS No. 1009708-17-1](/img/structure/B2820486.png)

3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

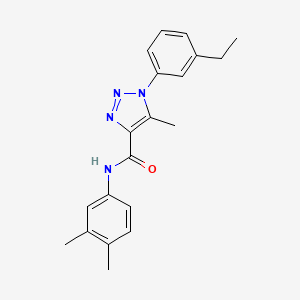

“3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid” is a complex organic compound. It is characterized by a bicyclo[3.1.0]hexane core structure, which is prevalent in natural products and synthetic bioactive compounds . This compound also possesses an all-carbon quaternary center .

Synthesis Analysis

The synthesis of such compounds involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The molecular structure of this compound includes a carboxyl functional group, CO2H, attached to a bicyclo[3.1.0]hexane core . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the molecule a basic trigonal shape .Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with metals to produce a salt and hydrogen . They can also undergo decarboxylation reactions, which use the reactivity of the alpha carbon to increase the carbon skeleton .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . Their solubility in water decreases as the carbon chain length increases .Applications De Recherche Scientifique

Synthesis and Characterization

Research has demonstrated innovative approaches to synthesizing azabicyclohexane derivatives, which share a core structure with 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. For instance, Kimura et al. (2015) synthesized a variety of 3-azabicylo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, highlighting a key step in creating these compounds with up to 94% yield. This method underscores the versatility and efficiency of generating azabicyclohexane derivatives, which could be applied to the synthesis of the compound (Kimura et al., 2015).

Structural and Physicochemical Properties

The study of derivatives similar to 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid reveals insights into their structural and physicochemical properties. Dziewulska-Kułaczkowska and Bartyzel (2013) explored the properties of 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, a derivative of chromanone, which was characterized by various spectroscopic techniques and thermal analysis. This research provides a foundation for understanding the behavior of similar compounds under different conditions and their potential applications based on their stability and solubility (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Applications in Organic Synthesis and Medicinal Chemistry

The synthesis of azabicyclohexane derivatives opens up possibilities for their application in organic synthesis and medicinal chemistry. For example, Epstein et al. (1981) described the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, which were explored for their analgesic properties, indicating potential applications in drug development. Although this research focused on the analgesic activity, it exemplifies how similar structures can be tailored for specific biological activities, suggesting that 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid and its derivatives could have unexplored applications in medicinal chemistry (Epstein et al., 1981).

Propriétés

IUPAC Name |

3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-19-10-4-2-3-8(5-10)13(16)15-7-9-6-11(9)12(15)14(17)18/h2-5,9,11-12H,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACJHRLGLSVZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC3CC3C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)

![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)